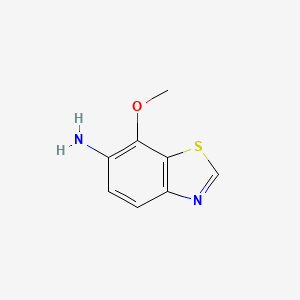

7-Methoxy-1,3-benzothiazol-6-amine

Description

Structure

3D Structure

Properties

CAS No. |

269083-13-8 |

|---|---|

Molecular Formula |

C8H8N2OS |

Molecular Weight |

180.23 g/mol |

IUPAC Name |

7-methoxy-1,3-benzothiazol-6-amine |

InChI |

InChI=1S/C8H8N2OS/c1-11-7-5(9)2-3-6-8(7)12-4-10-6/h2-4H,9H2,1H3 |

InChI Key |

PCQCGZLJFTZEGO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC2=C1SC=N2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Benzothiazole (B30560) Derivatives

The construction of the benzothiazole core is typically achieved through several reliable and versatile synthetic routes. These methods have been refined to improve yields, accommodate a wide range of functional groups, and adhere to the principles of green chemistry. mdpi.comnih.gov

The cyclization of precursors containing the necessary sulfur and nitrogen moieties is a fundamental approach to benzothiazole synthesis. A primary method involves the reaction of 2-aminothiophenols with various carbon sources. mdpi.comresearchgate.net

A classic and widely used method is the Jacobson synthesis, which involves the oxidative cyclization of an N-arylthioamide using an oxidizing agent like potassium ferricyanide (B76249) in a basic medium. researchgate.netrsc.org Alternative methods employ different catalysts and conditions. For instance, treating substituted anilines with potassium thiocyanate (B1210189) (KSCN) in the presence of bromine or an acid can yield 2-aminobenzothiazoles. nih.govindexcopernicus.com The reaction of 2-aminothiophenols with nitriles, mediated by catalysts such as ceric ammonium (B1175870) nitrate (B79036) or copper, provides an efficient route to 2-substituted benzothiazoles. indexcopernicus.comorganic-chemistry.org

| Catalyst/Reagent | Starting Materials | Product Type | Reference |

| K₃[Fe(CN)₆], base | N-Arylthioamides | Substituted benzothiazoles | researchgate.netrsc.org |

| KSCN, Bromine, Acetic Acid | 4-Substituted anilines | 2-Amino-6-substituted benzothiazoles | nih.gov |

| Copper (Cu) | 2-Aminothiophenols, Nitriles | 2-Substituted benzothiazoles | organic-chemistry.org |

| DDQ | Thioformanilides | Substituted benzothiazoles | indexcopernicus.com |

The condensation of 2-aminothiophenol (B119425) with carbonyl-containing compounds is one of the most common and direct strategies for synthesizing 2-substituted benzothiazoles. nih.govresearchgate.net This approach is valued for its versatility, allowing for the introduction of a wide array of substituents at the 2-position.

The reaction can be performed with aldehydes, ketones, carboxylic acids, or their derivatives like acyl chlorides. mdpi.comresearchgate.netekb.eg A plausible mechanism involves the initial nucleophilic attack of the amino group on the carbonyl carbon, forming a Schiff base intermediate, which then undergoes cyclization and subsequent oxidation or dehydration to yield the final benzothiazole product. ekb.eg A variety of catalysts have been developed to facilitate this transformation, including Brønsted acids, metal nanoparticles, and photocatalysts, often under mild and environmentally friendly conditions such as in aqueous media or under solvent-free protocols. ekb.egorganic-chemistry.orgmdpi.com

| Carbonyl Source | Catalyst/Conditions | Key Features | Reference |

| Aldehydes | H₂O₂/HCl, room temp | Efficient, accommodates various substituents | nih.govekb.eg |

| Aldehydes | Samarium triflate, aqueous medium | Green, reusable catalyst | organic-chemistry.org |

| β-Diketones | Brønsted acid (e.g., TsOH) | Metal-free, high yields | organic-chemistry.orgorganic-chemistry.org |

| Carboxylic Acids | Molecular Iodine, solvent-free | Highly economical, rapid reaction | nih.govtandfonline.com |

To enhance synthetic efficiency, reduce waste, and simplify procedures, one-pot and multicomponent reactions (MCRs) have become powerful tools in benzothiazole synthesis. mdpi.com These strategies combine multiple reaction steps in a single vessel without isolating intermediates, saving time and resources. acs.orgresearchgate.net

A notable example is the three-component reaction of an o-iodoaniline, potassium sulfide, and various amines to generate 2-aminobenzothiazoles. mdpi.com Another approach involves the reaction of 2-iodoaniline, aromatic aldehydes, and thiourea, catalyzed by copper iodide supported on magnetic nanoparticles, which offers high yields and easy catalyst recovery. nanomaterchem.com Such methods are prized for their atom economy and alignment with green chemistry principles. mdpi.comacs.org The development of MCRs has also led to the discovery of novel heterocyclic cores, such as pyrimido[2,1-b] mdpi.commdpi.combenzothiazole. rsc.org

| Reaction Type | Reactants | Catalyst/Conditions | Reference |

| Three-component | o-Iodoanilines, K₂S, Amines | Copper-catalyzed | mdpi.com |

| Three-component | 2-Iodoaniline, Aldehydes, Thiourea | Fe₃O₄-Serine-CuI, water | nanomaterchem.com |

| One-pot, solid-phase | 2-Aminothiophenol, Benzoic acids | Molecular Iodine, solvent-free | tandfonline.com |

| Three-component | 2-Aminobenzothiazole, Aldehyde, Arylisonitrile | P₂O₅/SiO₂, acid catalyst | mdpi.com |

Targeted Synthesis of 7-Methoxy-1,3-benzothiazol-6-amine and Related Isomers

The synthesis of a specifically substituted benzothiazole like this compound requires precise control over the placement of functional groups on the benzene (B151609) ring. This involves either starting with a pre-functionalized precursor or employing advanced regioselective functionalization techniques on a pre-formed benzothiazole core.

Achieving the desired 6,7-disubstitution pattern necessitates highly regioselective reactions. Modern synthetic organic chemistry offers several powerful methods for such targeted C-H functionalization.

One of the most promising strategies is the use of transition-metal-catalyzed C-H activation. Iridium-catalyzed C-H borylation, for example, allows for the introduction of a versatile boronate ester group at specific positions on the benzothiazole ring, which can then be converted into other functional groups. nih.govdiva-portal.org Similarly, Ruthenium(II)-catalyzed ortho-amidation can directly install an amide group onto the benzothiazole scaffold, guided by a directing group. acs.org Iron-catalyzed methods have also been developed for the regioselective synthesis of electron-rich benzothiazoles from aryl isothiocyanates and arenes. acs.org An alternative advanced strategy involves the generation of a benzyne (B1209423) intermediate from a suitably substituted precursor, followed by intramolecular cyclization, which can provide regiospecific access to 7-substituted benzothiazoles. researchgate.net

The introduction of the methoxy (B1213986) and amine groups at the C7 and C6 positions, respectively, can be approached in several ways.

A common and effective strategy is to begin with an aniline (B41778) precursor that already contains the desired substitution pattern. For example, the synthesis of 6-methoxy-1,3-benzothiazol-2-amine is achieved by treating p-anisidine (B42471) (4-methoxyaniline) with potassium thiocyanate and bromine. nih.gov By analogy, a plausible route to this compound would start from a hypothetical 3-amino-4-methoxyaniline precursor, which would then undergo thiocyanation and cyclization.

Alternatively, the functional groups can be installed sequentially on the benzothiazole nucleus. A viable synthetic plan could involve:

Starting with a 7-methoxy substituted benzothiazole. The synthesis of related 7-methoxy-1,4-benzothiazine structures has been achieved via the condensation of substituted 2-aminobenzenthiols, indicating the feasibility of creating a 7-methoxy precursor. researchgate.net

Regioselective nitration at the C6 position. The introduction of a nitro group onto the benzothiazole ring is a common transformation.

Reduction of the nitro group. The 6-nitro group can then be reduced to the target 6-amino group using standard reducing agents. This nitro-to-amine reduction pathway is a well-established method in the synthesis of other amino-benzothiazoles. mdpi.com

The synthesis of related isomers, such as 2-amino-4-methoxy-7-substituted-benzothiazoles, has been reported, further confirming that the benzothiazole core can be functionalized at these specific positions.

Catalytic Approaches in Benzothiazole Synthesis

The synthesis of the benzothiazole core is a pivotal step, and various catalytic methods have been developed to enhance efficiency, yield, and environmental compatibility.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for constructing the benzothiazole scaffold. acs.orgnih.govacs.orgresearchgate.netcapes.gov.br A notable method involves the palladium-catalyzed intramolecular C-H functionalization/C-S bond formation from thiobenzanilides. acs.orgnih.govacs.orgresearchgate.netcapes.gov.br This approach offers high yields and good functional group tolerance. acs.orgnih.govacs.orgresearchgate.netcapes.gov.br For instance, a catalytic system comprising Pd(II), Cu(I), and Bu4NBr has been shown to be effective in producing a variety of substituted benzothiazoles. acs.orgnih.govacs.orgresearchgate.netcapes.gov.br While direct synthesis of this compound using this specific method is not explicitly detailed in the provided results, the general applicability to variously substituted benzothiazoles suggests its potential. acs.orgnih.govacs.orgresearchgate.net

Copper-catalyzed reactions also present a viable pathway. One such method is the condensation of 2-aminobenzenethiols with nitriles, which provides an efficient route to 2-substituted benzothiazoles. organic-chemistry.org This could be a potential route for introducing substituents at the 2-position of the this compound core.

Green Chemistry Catalysis and Solvent-Free Methods

In line with the principles of green chemistry, several environmentally benign methods for benzothiazole synthesis have been developed. These often involve solvent-free conditions, the use of reusable catalysts, and microwave irradiation to accelerate reactions. organic-chemistry.orgnih.govbohrium.comresearchgate.nettsijournals.com

One approach involves the solid-phase, solvent-free reaction of 2-aminothiophenol derivatives with benzoic acids using molecular iodine, which can lead to excellent yields in a short time. nih.gov Another solvent-free method utilizes microwave irradiation for the condensation of ortho-aminothiophenols with fatty acids, using P4S10 as a catalyst. nih.gov Zeolites, such as NaY, have also been employed as reusable catalysts and solid supports in the microwave-assisted solvent-free synthesis of substituted benzothiazoles. tsijournals.com

Catalyst-free methods are also gaining traction. For example, the synthesis of 2-substituted benzothiazoles can be achieved at room temperature by simply combining 2-aminothiophenols with aldehydes in ethanol, a green solvent. bohrium.com Additionally, a solvent-free and catalyst-free synthesis of benzazoles has been reported using elemental sulfur as a traceless oxidizing agent. organic-chemistry.org Visible-light-promoted synthesis from 2-aminothiophenols and aldehydes under an air atmosphere offers another green alternative. nih.govmdpi.com

Table 1: Comparison of Green Synthetic Methods for Benzothiazoles

| Method | Catalyst/Reagent | Solvent | Conditions | Advantages |

|---|---|---|---|---|

| Condensation | Molecular Iodine | Solvent-free | Solid-phase | Rapid, cost-effective nih.gov |

| Condensation | P4S10 | Solvent-free | Microwave irradiation | Rapid, high yield nih.gov |

| Condensation | NaY Zeolite | Solvent-free | Microwave irradiation | Reusable catalyst tsijournals.com |

| Condensation | None | Ethanol | Room temperature | Catalyst-free, green solvent bohrium.com |

| Oxidation | Elemental Sulfur | Solvent-free | - | Catalyst-free, atom-economic organic-chemistry.org |

| Condensation | None | - | Visible light, air | Green, mild conditions nih.govmdpi.com |

Derivatization and Functionalization Strategies

Once the this compound core is synthesized, its functional groups offer multiple sites for further chemical modification, enabling the creation of a diverse library of derivatives. nih.gov

Transformations at the Amine Moiety (e.g., Acylation, Alkylation, Schiff Base Formation)

The primary amine group at the 6-position is a key site for derivatization.

Acylation: The amine can readily undergo acylation reactions. For instance, reaction with acyl chlorides or anhydrides would yield the corresponding amides. This is a common strategy to introduce a variety of functional groups.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. pharmaguideline.com This introduces alkyl substituents, potentially altering the molecule's physical and chemical properties. It's important to note that alkylation can also occur at the endocyclic nitrogen of the thiazole (B1198619) ring, leading to thiazolium salts. pharmaguideline.commdpi.com

Schiff Base Formation: The amine group can condense with aldehydes or ketones to form Schiff bases (imines). nih.govnih.gov This reaction is a versatile method for introducing a wide range of aryl or alkyl substituents and is often used in the synthesis of biologically active compounds. nih.govnih.gov Benzothiazole-containing Schiff bases have been synthesized and characterized using various spectroscopic methods. nih.gov

Modifications of the Benzothiazole Ring System

The benzothiazole ring itself is generally stable but can undergo certain reactions. thieme-connect.de The stability towards acids is good, but bases can cause ring opening. thieme-connect.de The thiazole ring is electron-withdrawing. wikipedia.org

Electrophilic substitution reactions on the benzothiazole ring are possible, with the position of substitution depending on the existing substituents. pharmaguideline.com For this compound, the electron-donating methoxy and amino groups would influence the regioselectivity of such reactions. Halogenation and sulfonation are examples of electrophilic substitutions that can occur on the thiazole ring, typically at the C5 position if unsubstituted. pharmaguideline.com

Nucleophilic substitution reactions are also possible, particularly at the C2 position, which is electron-deficient. pharmaguideline.com

Introduction of Additional Substituents via C-H Activation and Other Coupling Reactions

Modern synthetic methods like C-H activation offer powerful strategies for introducing additional substituents directly onto the benzothiazole core. acs.orgnih.gov Transition metal-catalyzed C-H activation allows for the formation of new carbon-carbon and carbon-heteroatom bonds in an atom-economical manner. researchgate.netbeilstein-journals.org While specific examples for this compound are not detailed, the general principles of C-H activation on aromatic and heterocyclic systems are well-established. nih.govbeilstein-journals.org For instance, palladium-catalyzed C-H functionalization has been used for the synthesis of 2-substituted benzothiazoles. acs.orgnih.govacs.orgresearchgate.net This methodology could potentially be applied to introduce substituents at available positions on the benzene ring of this compound.

Organocatalytic C-H activation reactions have also emerged as a metal-free alternative for C-C and C-X bond formation. beilstein-journals.org These reactions provide an attractive approach, avoiding the need for removal of metal impurities from the final products. beilstein-journals.org

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural assignment of 7-Methoxy-1,3-benzothiazol-6-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the hydrogen and carbon skeletons.

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons in the molecule. In a typical spectrum, the aromatic protons on the benzothiazole (B30560) ring system appear as distinct multiplets. For instance, a reported ¹H NMR spectrum in CDCl₃ showed signals at 7.47 ppm (doublet, J = 8.7 Hz, 1H), 7.14 ppm (doublet, J = 2.4 Hz, 1H), and 6.93 ppm (doublet of doublets, J = 8.7, 2.4 Hz, 1H). nih.gov The methoxy (B1213986) group protons typically appear as a sharp singlet around 3.81 ppm, while the amine protons can present as a broad singlet, in this case at 5.41 ppm. nih.gov

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information about the carbon framework. The ¹³C NMR spectrum in CDCl₃ displays signals for each unique carbon atom. Key chemical shifts have been reported at 166.2 ppm (S-C=N), 145.1 ppm, 138.6 ppm, 126.5 ppm, 124.6 ppm, 121.4 ppm, 116.5 ppm, and 56.8 ppm (-OCH₃). nih.gov

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-4 | 7.47 (d, J = 8.7 Hz) | 124.6 |

| H-5 | 6.93 (dd, J = 8.7, 2.4 Hz) | 121.4 |

| H-7 | 7.14 (d, J = 2.4 Hz) | 116.5 |

| -OCH₃ | 3.81 (s) | 56.8 |

| -NH₂ | 5.41 (bs) | - |

| C2 | - | 166.2 |

| C3a | - | 138.6 |

| C6 | - | 145.1 |

| C7a | - | 126.5 |

Data sourced from a study using CDCl₃ as the solvent. nih.gov

To further confirm the structural assignment and understand spatial relationships, a variety of two-dimensional (2D) NMR experiments are employed. science.govsdsu.eduyoutube.com

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other. sdsu.edu For this compound, COSY would show correlations between the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is crucial for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.edu This technique is invaluable for piecing together the molecular structure by connecting different fragments. For example, it can show correlations from the methoxy protons to the carbon at position 7, and from the aromatic protons to various carbons in the benzothiazole ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, even if they are not directly coupled through bonds. researchgate.net This provides information about the three-dimensional structure and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through analysis of fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. jyoungpharm.org For this compound (C₈H₈N₂OS), the exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula. researchgate.net

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. chemicalbook.com An ion of a specific mass-to-charge ratio (the precursor ion) is selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, which can be used to confirm its structure. For this compound, MS/MS analysis would reveal characteristic fragmentation pathways, such as the loss of a methyl group from the methoxy moiety or cleavage of the thiazole (B1198619) ring.

Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 181.04302 | 132.5 |

| [M+Na]⁺ | 203.02496 | 144.4 |

| [M-H]⁻ | 179.02846 | 136.8 |

| [M+NH₄]⁺ | 198.06956 | 155.0 |

| [M+K]⁺ | 218.99890 | 141.1 |

Data predicted using CCSbase. uni.lu

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. nveo.org

In the IR spectrum of this compound, characteristic absorption bands are observed. nih.gov The N-H stretching vibrations of the primary amine group typically appear in the region of 3200-3500 cm⁻¹. wpmucdn.com Aromatic C-H stretching vibrations are usually found around 3000-3100 cm⁻¹. The C=N stretching of the thiazole ring is expected around 1644 cm⁻¹, while C=C stretching vibrations of the aromatic ring appear in the 1400-1600 cm⁻¹ region. nih.gov The C-O stretching of the methoxy group will also have a characteristic band.

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with polar bonds, strong Raman bands are often observed for non-polar, symmetric bonds. Therefore, Raman spectroscopy can be particularly useful for analyzing the vibrations of the benzothiazole ring system. researchgate.net

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3389 |

| Thiazole Ring | C=N Stretch | 1644 |

| Aromatic Ring | C=C Stretch | 1585 |

| Amine (-NH₂) | C-N Stretch | 1442 |

| Thiazole Ring | C-S Stretch | 2733 |

Data reported from KBr pellet analysis. nih.gov

Electronic Spectroscopy: UV-Visible for Chromophore Characterization and Electronic Transitions

UV-Visible spectroscopy is a powerful technique for probing the electronic structure of molecules containing chromophores—the parts of a molecule responsible for its color. The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The specific wavelengths at which absorption occurs are characteristic of the molecule's electronic makeup.

The core of this compound is the benzothiazole ring system, a significant chromophore. The electronic spectrum of such a molecule is expected to be dominated by π → π* (pi to pi-star) and n → π* (non-bonding to pi-star) transitions.

π → π Transitions:* These are typically high-intensity absorptions arising from the promotion of electrons in the delocalized π-system of the fused benzene (B151609) and thiazole rings. The presence of substituents—the electron-donating methoxy (-OCH₃) and amine (-NH₂) groups—on the aromatic ring is expected to modulate these transitions. These groups can extend the conjugation and exert a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths compared to the unsubstituted benzothiazole parent compound.

n → π Transitions:* These lower-intensity absorptions involve the promotion of a non-bonding electron, such as those from the lone pairs on the nitrogen and sulfur atoms of the thiazole ring, into an anti-bonding π* orbital. These transitions typically occur at longer wavelengths than the most intense π → π* transitions.

A thorough review of scientific literature and spectral databases indicates that while the principles of electronic transitions in benzothiazole derivatives are well-established, specific experimental UV-Visible absorption data for this compound has not been reported. Therefore, a definitive chromophore characterization with experimental λmax values cannot be provided at this time.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Assigned Transition |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to generate a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles. This provides unequivocal proof of the compound's connectivity and conformation in the solid state.

For this compound, a successful crystallographic analysis would reveal:

The planarity of the benzothiazole ring system.

The precise bond lengths and angles of the entire molecule, confirming the positions of the methoxy and amine substituents.

The conformation of the methoxy group relative to the benzene ring.

The packing of molecules in the crystal lattice, detailing intermolecular interactions such as hydrogen bonding (e.g., involving the amine group) and π–π stacking, which are crucial for understanding its solid-state properties.

Despite the power of this technique for unambiguous structural elucidation, a search of the Cambridge Structural Database (CSD) and other crystallographic resources reveals that a single-crystal X-ray structure for this compound has not yet been reported in the scientific literature. Consequently, empirical data on its solid-state conformation and packing are not available.

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | Data Not Available |

| Volume (Å3) | Data Not Available |

| Z (Molecules per unit cell) | Data Not Available |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 7-Methoxy-1,3-benzothiazol-6-amine. These methods, particularly Density Functional Theory (DFT), allow for the detailed examination of the molecule's electronic environment.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. jyoungpharm.orgnih.govmdpi.com This process finds the minimum energy conformation of the molecule, providing crucial data on bond lengths, bond angles, and dihedral angles. For instance, studies on related benzothiazole (B30560) derivatives have shown that the benzothiazole core is nearly planar. researchgate.net In the case of the isomeric 6-Methoxy-1,3-benzothiazol-2-amine, the molecule is reported to be almost planar, with a very small torsion angle associated with the methoxy (B1213986) group. researchgate.net Similar planarity would be expected for this compound, which influences its electronic and stacking interactions.

The total energy calculated through DFT is a key parameter that reflects the stability of the molecule. core.ac.uk By comparing the energies of different conformers, the most energetically favorable structure can be identified. These calculations are foundational for all other computational analyses, as the optimized geometry represents the most probable state of the molecule.

HOMO-LUMO Analysis and Global Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. nih.govfrontiersin.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. frontiersin.org For this compound, the HOMO is expected to be localized primarily on the electron-rich aminobenzothiazole ring system, particularly involving the nitrogen and sulfur atoms and the amino group, which act as electron-donating centers. The LUMO, conversely, would likely be distributed over the fused aromatic system, representing the most electrophilic sites.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. frontiersin.org A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive, while a larger gap implies higher stability. frontiersin.org Computational studies on various benzothiazole derivatives have shown that the introduction of substituents can significantly modulate this energy gap. core.ac.uknih.gov For this compound, the presence of both an electron-donating amino group and a methoxy group would influence the energies of the FMOs.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more detailed picture of the chemical behavior of this compound.

| Global Reactivity Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Represents the resistance of the molecule to change its electron distribution. A larger value indicates greater stability. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Measures the propensity of a species to accept electrons. |

This table outlines the key global reactivity descriptors derived from HOMO and LUMO energies, which are used to characterize the chemical reactivity of molecules like this compound.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters for this compound, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict the 1H and 13C NMR chemical shifts. mdpi.comcore.ac.uk These theoretical calculations for this compound would provide insights into the electronic environment of each nucleus. For instance, the protons and carbons of the aromatic rings and the methoxy and amino groups would have characteristic predicted shifts based on their calculated electron densities.

IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. These theoretical frequencies correspond to the various vibrational modes of the molecule, such as the stretching and bending of C-H, N-H, C=N, C-S, and C-O bonds. nih.gov Comparing the calculated IR spectrum with an experimental one helps in the assignment of the observed absorption bands to specific molecular vibrations.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov For this compound, TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π→π* and n→π* transitions within the conjugated system. The presence of the methoxy and amino groups is expected to cause a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted benzothiazole. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While quantum chemical calculations focus on static molecules, molecular dynamics (MD) simulations provide a view of the dynamic nature of this compound over time. By simulating the movements of atoms and bonds, MD can explore the molecule's conformational landscape and flexibility.

For a molecule like this compound, MD simulations could reveal the rotational freedom of the methoxy and amino groups and any potential flexibility in the benzothiazole ring system. Understanding the conformational flexibility is crucial as it can influence how the molecule interacts with biological targets. These simulations can also provide insights into the molecule's behavior in different solvent environments, which is important for understanding its solubility and transport properties. Studies on similar heterocyclic compounds have utilized MD simulations to assess the stability of ligand-protein complexes, a key aspect in drug design. jyoungpharm.org

Reaction Mechanism Elucidation via Computational Pathways and Transition State Analysis

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or metabolic transformation, computational methods can map out the entire reaction pathway. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states.

Transition state analysis allows for the calculation of the activation energy of each step in a reaction, which determines the reaction rate. By modeling the potential energy surface, researchers can identify the most favorable reaction pathway. For example, computational studies have been used to investigate the mechanism of benzothiazole synthesis, providing insights into the bond formation processes. While no specific studies on the reaction mechanisms of this compound were found, the principles of computational pathway analysis are directly applicable.

Theoretical Principles of Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational techniques used in drug discovery to correlate the chemical structure of compounds with their biological activity. These methods are particularly useful when a series of related compounds, such as benzothiazole derivatives, have been synthesized and tested for a specific biological effect.

QSAR models are mathematical equations that relate the biological activity of a set of compounds to their physicochemical properties or calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters). For a series of compounds including this compound, a QSAR study would aim to identify which structural features are most important for its biological activity. The methoxy and amino groups, for example, would be described by specific parameters in the QSAR model.

Descriptor Generation and Selection for Benzothiazole Derivatives

In the field of Quantitative Structure-Activity Relationship (QSAR) studies, molecular descriptors are crucial for developing predictive models. These descriptors are numerical values that characterize specific properties of a molecule. For benzothiazole derivatives, a variety of descriptors are generated to capture their constitutional, topological, geometrical, and electronic features.

Commonly used descriptor categories include:

Topological descriptors: These describe the atomic connectivity within the molecule.

Quantum chemical descriptors: Derived from quantum mechanical calculations, these include properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), electrophilicity index, and Mulliken charges. nih.govmdpi.comresearchgate.net

The selection of the most relevant descriptors is a critical step. Techniques like Multiple Linear Regression (MLR) are employed to identify a subset of descriptors that have the most significant correlation with the biological activity being studied. researchgate.net For instance, in a QSAR study on piperazine (B1678402) derivatives, descriptors such as LUMO energy (E LUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), and topological polar surface area (PSA) were found to be significantly correlated with biological inhibitory activity. researchgate.net Similarly, for benzothiazole derivatives, descriptors related to the HOMO-LUMO gap and electron-withdrawing or -donating substituents have been shown to influence their reactivity and potential biological interactions. mdpi.comunife.it

Table 1: Examples of Molecular Descriptors Used in Benzothiazole Studies

| Descriptor Type | Specific Descriptor Examples | Relevance |

| Quantum Chemical | HOMO Energy, LUMO Energy, HOMO-LUMO Gap (ΔE) | Indicates molecular reactivity and stability. mdpi.com |

| Physicochemical | Molar Refractivity (MR), Log S (Aqueous Solubility) | Relates to the molecule's size, polarizability, and distribution in biological systems. researchgate.net |

| Topological | Topological Polar Surface Area (TPSA) | Predicts drug transport properties and bioavailability. |

| Electronic | Mulliken Charges, Electrophilicity Index (ω) | Describes charge distribution and the ability to accept electrons. nih.govresearchgate.net |

Theoretical Model Development and Validation Methodologies

Once descriptors are selected, theoretical models, primarily QSAR models, are developed to establish a mathematical relationship between the chemical structure and biological activity. The goal is to create a robust and predictive model that can be used to estimate the activity of new, untested compounds.

The development process often involves Multiple Linear Regression (MLR), which generates a linear equation linking the selected descriptors to the activity. researchgate.net For more complex relationships, non-linear methods may be used.

Validation is a critical step to ensure the reliability and predictive power of the developed model. Common validation methodologies include:

Internal Validation: Techniques like leave-one-out cross-validation (Q² loo) are used to assess the internal consistency and stability of the model. researchgate.net

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model's development. researchgate.net A high external validation coefficient (R² ext or r_test) indicates good predictive power. researchgate.net

A robust 3D-QSAR model for benzothiazole derivatives targeting JNK-3, for example, showed high predictive r² values of 0.965 and 0.968, indicating a strong predictive capability. nih.gov Similarly, QSAR models for other benzothiazole series have been successfully developed and validated, demonstrating the utility of these computational approaches. nih.gov

Molecular Docking and Binding Interaction Hypotheses with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how small molecules like this compound and its analogs might interact with biological targets such as proteins or enzymes.

Identification of Putative Binding Sites and Interaction Modes

Molecular docking simulations can identify the most likely binding site (also known as the active site or binding pocket) of a ligand on a biological macromolecule. By analyzing the docked poses, researchers can formulate hypotheses about the specific interactions that stabilize the ligand-protein complex.

Key interaction modes frequently observed for benzothiazole derivatives include:

Hydrogen Bonding: The nitrogen and oxygen atoms in the benzothiazole scaffold and its substituents can act as hydrogen bond acceptors or donors, forming crucial interactions with amino acid residues in the active site. nih.gov For example, docking studies of benzothiazole derivatives with the DHPS enzyme revealed hydrogen bonding with key residues like Asn120, Asp184, and Lys220. nih.gov

Hydrophobic Interactions: The aromatic rings of the benzothiazole core can engage in hydrophobic and π–π stacking interactions with nonpolar amino acid residues. bhu.ac.in

Arene-H Interactions: These are non-covalent interactions between the electron-rich aromatic ring and a hydrogen atom, as seen between benzothiazole derivatives and residues like Lys220 and Phe189 in the DHPS enzyme. nih.gov

In studies of benzothiazole derivatives as potential EGFR tyrosine kinase inhibitors, docking revealed their ability to form multiple binding interactions within the receptor cavity. nih.gov Similarly, docking of benzothiazole-thiazole hybrids into the p56lck enzyme showed that the benzothiazole and thiazole (B1198619) moieties fit into a hydrophobic pocket and form hydrogen bonds with the protein backbone. biointerfaceresearch.com

Prediction of Theoretical Binding Affinities and Energetics

A significant outcome of molecular docking is the prediction of the binding affinity between a ligand and its target. This is typically expressed as a docking score or binding energy, usually in kcal/mol. A lower (more negative) binding energy generally indicates a more stable and favorable interaction.

These predicted affinities help in ranking and prioritizing compounds for further experimental testing. For instance, in a study of benzimidazole–thiadiazole hybrids, the compound with the highest docking energy (−10.928 kcal/mol) was also the most active compound experimentally. acs.org In another study, newly synthesized hybrid molecules of benzothiazole recorded lower binding scores (e.g., -10.093 kcal/mol) compared to a reference standard, suggesting potentially better activity.

It is important to note that while docking scores provide a valuable estimation, they are theoretical predictions. The correlation between predicted binding free energies and experimental inhibitory activities is often examined to validate the docking protocol and the identified binding conformations. nih.gov Furthermore, more advanced computational methods like Molecular Dynamics (MD) simulations and binding free energy calculations (e.g., MM-PBSA) can be employed to refine the understanding of binding stability and energetics. nih.gov

Table 2: Examples of Predicted Binding Affinities for Benzothiazole Derivatives

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

| Benzothiazole-p-amino benzoic acid-hydroxamate | HDAC8 | -10.093 | |

| Benzimidazole–thiadiazole hybrid (5f) | 14-α demethylase | -10.928 | acs.org |

| Benzothiazole-based sulfonamide (8h) | FGFR2 kinase | -6.24 | chemmethod.com |

| Benzothiazole tethered triazole (MS71) | Human Serum Albumin (HSA) | -9.3 | bhu.ac.in |

Investigation of Molecular Target Interactions and Mechanistic Pathways

Elucidation of Enzyme Inhibition Mechanisms (Hypotheses and In Vitro Studies)

The benzothiazole (B30560) scaffold is a common feature in many compounds designed as enzyme inhibitors. While direct studies on 7-Methoxy-1,3-benzothiazol-6-amine are limited, research on related benzothiazole derivatives provides a framework for hypothesizing its potential enzyme inhibition mechanisms. These compounds have been investigated as inhibitors of various enzymes, including DNA gyrase and monoamine oxidase. acs.orgresearchgate.net

Studies on benzothiazole-based inhibitors frequently point towards binding within the active site of enzymes. For instance, certain benzothiazole derivatives that inhibit DNA gyrase have been shown to bind to the ATP-binding site of the GyrB subunit. acs.org This mode of action is characterized by direct competition with the natural substrate, ATP. The binding is often stabilized by a network of hydrogen bonds and hydrophobic interactions with the amino acid residues lining the active site pocket. acs.org

In the case of a related benzothiazole derivative, co-crystallization with the 24 kDa fragment of E. coli GyrB revealed that the inhibitor occupies the ATP-binding site. acs.org Specific interactions included hydrogen bonds between the pyrrole (B145914) NH group of the inhibitor and the side chain of Asp73, as well as interactions between the carboxamide oxygen and a conserved water molecule and the Thr165 side-chain hydroxyl group. acs.org While these findings are for a different benzothiazole, they provide a plausible model for how this compound might interact with similar enzymatic targets.

Table 1: Hypothetical Binding Interactions of this compound in a Kinase ATP-Binding Site

| Interacting Group of Ligand | Potential Interacting Residue (Enzyme) | Type of Interaction |

| Benzothiazole Nitrogen | Aspartic Acid (side chain) | Hydrogen Bond |

| Methoxy (B1213986) Oxygen | Conserved Water Molecule | Hydrogen Bond |

| Amine Group | Threonine (side chain) | Hydrogen Bond |

| Benzothiazole Ring | Isoleucine/Valine (side chain) | Hydrophobic Interaction |

This table presents a hypothetical model based on the binding modes of other benzothiazole derivatives and is subject to experimental verification for this compound.

The kinetic and thermodynamic profiles of ligand-enzyme interactions are crucial for understanding the potency and mechanism of an inhibitor. For benzothiazole derivatives, these aspects are typically investigated using techniques such as enzyme kinetics assays and isothermal titration calorimetry (ITC).

From a theoretical standpoint, the binding of an inhibitor like this compound to an enzyme's active site is expected to follow competitive inhibition kinetics. This would be characterized by an increase in the apparent Michaelis constant (Km) with no change in the maximum reaction velocity (Vmax). Experimental designs to confirm this would involve measuring enzyme activity at various substrate concentrations in the presence and absence of the inhibitor.

Thermodynamic analysis via ITC would provide data on the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction. For many active site inhibitors, the binding is enthalpically driven, resulting from the formation of strong hydrogen bonds and favorable van der Waals contacts.

Receptor Binding Studies and Selectivity Profiling at the Molecular Level

Information regarding the specific receptor binding profile of this compound is not extensively available in the public domain. However, the benzothiazole core is present in molecules that interact with a variety of receptors.

Given the structural features of this compound, including its aromatic system and potential hydrogen bond donors and acceptors, it is plausible that it could interact with various receptor types, such as G-protein coupled receptors (GPCRs) or ligand-gated ion channels.

A hypothetical interaction model with a GPCR might involve the benzothiazole ring system engaging in π-π stacking interactions with aromatic residues in the transmembrane helices of the receptor. The methoxy and amine groups could form hydrogen bonds with polar residues, thereby stabilizing the ligand-receptor complex. The specific signaling pathways that might be modulated would depend on the identity of the receptor and whether the compound acts as an agonist, antagonist, or allosteric modulator. Further research through comprehensive screening against a panel of receptors is necessary to elucidate the specific receptor binding profile and downstream signaling effects of this compound.

Interaction with Nucleic Acids (DNA/RNA)

The planar aromatic structure of the benzothiazole ring system suggests a potential for interaction with nucleic acids. lshtm.ac.uk Such interactions can occur through two primary modes: intercalation between base pairs or binding within the major or minor grooves of the DNA helix. rsc.orgnih.gov

Studies on certain benzothiazole derivatives have provided evidence for both intercalation and groove binding mechanisms. For instance, some benzothiazole amidoximes have been shown to bind to DNA and RNA via intercalation. lshtm.ac.uk This mode of binding involves the insertion of the planar benzothiazole moiety between the base pairs of the nucleic acid, leading to a distortion of the helical structure. rsc.org

Table 2: Comparison of Potential Nucleic Acid Binding Modes for Benzothiazole Derivatives

| Binding Mode | Primary Driving Forces | Consequence for DNA Structure | Example from Related Compounds |

| Intercalation | π-π stacking, Hydrophobic interactions | Unwinding and lengthening of the helix | Benzothiazole amidoximes lshtm.ac.uk |

| Groove Binding | Hydrogen bonding, van der Waals forces, Electrostatic interactions | Minimal distortion of the overall helix | Benzothiazole arylimidamides, BM3 lshtm.ac.ukresearchgate.net |

This table summarizes the general characteristics of nucleic acid binding modes observed for different classes of benzothiazole derivatives.

Development as Chemical Probes for Biological Systems

There is no information available in the searched scientific literature regarding the development or use of this compound as a chemical probe for biological systems. The design and synthesis of chemical probes require a well-understood mechanism of action and specific binding properties, which have not been documented for this compound.

The development of other benzothiazole-based compounds as research tools is documented. For example, derivatives have been optimized as DNA gyrase inhibitors, with detailed structural biology studies guiding their design. acs.org These studies provide insights into the binding modes and structure-activity relationships necessary for developing potent and selective inhibitors, a process that has not been reported for this compound.

Emerging Research Directions and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in Benzothiazole (B30560) Research

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and materials science, and benzothiazole research stands to benefit significantly. mdpi.com These computational tools are increasingly being employed to accelerate the identification of novel drug candidates and to predict the properties of new materials. mdpi.com

In the context of benzothiazole derivatives, ML algorithms can be trained on vast datasets of known compounds and their biological activities to predict the potential efficacy of new, unsynthesized molecules. mdpi.comastrazeneca.com This predictive power allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving valuable time and resources. astrazeneca.com For instance, machine learning models, including graph neural networks and transfer learning, are being developed to predict a molecule's absorption, distribution, metabolism, and elimination (ADME) properties, as well as its potential toxicity, from its 2D chemical structure. mdpi.comastrazeneca.com This data-driven approach, often referred to as a "chemical reactome," can uncover complex structure-activity relationships that may not be apparent through traditional analysis. cam.ac.uk

Furthermore, AI can assist in the design of novel benzothiazole structures with specific desired properties. youtube.com Generative AI models can propose new molecular architectures that are likely to bind to a particular biological target, such as an enzyme or receptor implicated in a disease. youtube.com This de novo design capability opens up new possibilities for creating highly potent and selective therapeutic agents. The integration of AI and high-throughput screening can create a powerful, automated pipeline for drug discovery, from initial hit identification to lead optimization. youtube.com

Below is a table summarizing the application of AI and ML in benzothiazole research:

| Application Area | AI/ML Technique | Potential Impact |

| Drug Discovery | Quantitative Structure-Activity Relationship (QSAR) models, Deep Neural Networks (DNNs), Recurrent Neural Networks (RNNs) mdpi.com | Prediction of biological activity, identification of lead compounds, optimization of drug-like properties. mdpi.com |

| Material Science | Predictive modeling | Design of new benzothiazole-based materials with tailored electronic and optical properties. |

| Synthesis Planning | Retrosynthesis algorithms | Development of more efficient and sustainable synthetic routes to benzothiazole derivatives. |

Advanced Synthetic Methodologies and Process Intensification

The synthesis of benzothiazole derivatives is a cornerstone of research in this area. benthamdirect.com Traditional methods often involve multi-step procedures that can be time-consuming and generate significant waste. nih.gov Consequently, there is a strong drive towards the development of more advanced, efficient, and sustainable synthetic methodologies.

Modern approaches focus on one-pot reactions, multicomponent reactions, and the use of green chemistry principles to minimize environmental impact. nih.govmdpi.com These strategies aim to reduce the number of reaction steps, avoid the use of hazardous solvents and reagents, and improve atom economy. nih.gov For example, recent research has highlighted the use of catalysts like copper, palladium, and nickel in facilitating the synthesis of 2-substituted benzothiazoles under milder conditions. nih.gov Microwave-assisted synthesis has also emerged as a powerful tool, often leading to significantly shorter reaction times and higher yields compared to conventional heating methods. mdpi.com

Process intensification, which involves the use of novel reactor technologies and operating strategies, is another key area of development. Continuous-flow synthesis, for instance, offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scale-up. researchgate.net The application of flow chemistry to the synthesis of condensed benzothiazoles has demonstrated the potential for more efficient and controlled production. researchgate.net

Key advancements in synthetic methodologies are outlined in the following table:

| Methodology | Key Features | Advantages |

| One-Pot Synthesis | Multiple reaction steps are carried out in a single reaction vessel. nih.gov | Reduced work-up and purification steps, increased efficiency. nih.gov |

| Multicomponent Reactions | Three or more reactants combine in a single step to form the final product. nih.gov | High atom economy, operational simplicity. nih.gov |

| Green Chemistry Approaches | Use of environmentally benign solvents (e.g., water), recyclable catalysts, and energy-efficient methods. mdpi.comnih.gov | Reduced environmental impact, increased sustainability. mdpi.comnih.gov |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate chemical reactions. mdpi.com | Shorter reaction times, higher yields, improved purity. mdpi.com |

| Continuous-Flow Synthesis | Reactions are performed in a continuous stream within a microreactor. researchgate.net | Enhanced control over reaction parameters, improved safety and scalability. researchgate.net |

Rational Design and Synthesis of Advanced Benzothiazole Derivatives

The principle of rational design is central to the development of new benzothiazole derivatives with enhanced biological activity or material properties. nih.govnih.gov This approach involves leveraging a deep understanding of structure-activity relationships (SAR) and the molecular interactions between the benzothiazole scaffold and its target. researchgate.net By systematically modifying the structure of the lead compound, researchers can optimize its properties for a specific application. nih.gov

In the context of drug discovery, rational design often involves techniques like bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic profile. researchgate.net For example, the introduction of specific substituents at the C-2 and C-6 positions of the benzothiazole ring has been shown to be crucial for a variety of biological activities. benthamscience.com Molecular docking and computational modeling play a vital role in this process, allowing researchers to visualize the binding of a ligand to its target and to predict the impact of structural modifications. researchgate.netmdpi.com

Examples of rationally designed benzothiazole derivatives and their targeted applications are presented below:

| Derivative Type | Design Strategy | Targeted Application |

| STAT3 Inhibitors | Targeting the SH2 domain of STAT3. nih.gov | Anticancer therapy. nih.gov |

| BACE1 Inhibitors | Based on the structural features of known inhibitors like Atabecestat and Riluzole. nih.gov | Treatment of Alzheimer's disease. nih.gov |

| Antimicrobial Agents | Molecular hybridization with other bioactive scaffolds like phthalazine. mdpi.com | Combating bacterial and fungal infections. mdpi.com |

| Antiviral Agents | Targeting viral proteins, such as those of the MERS-CoV. nih.gov | Development of antiviral therapies. nih.gov |

Exploration of 7-Methoxy-1,3-benzothiazol-6-amine in Material Science Applications (e.g., Chemosensors, Organic Electronics)

While the biological activities of benzothiazole derivatives have been extensively studied, their potential in material science is a rapidly emerging field of research. The unique photophysical and electronic properties of the benzothiazole scaffold make it an attractive building block for the development of advanced materials.

Chemosensors: Benzothiazole derivatives have shown great promise as fluorescent chemosensors for the detection of various analytes, including metal ions and reactive oxygen species. acs.orgrsc.orgmdpi.comresearchgate.net The sensing mechanism often relies on the modulation of the fluorescence properties of the benzothiazole core upon binding to the target analyte. For example, some benzothiazole-based sensors exhibit a "turn-on" fluorescence response, where the emission intensity increases significantly in the presence of the analyte. rsc.orgresearchgate.net This high sensitivity and selectivity make them valuable tools for environmental monitoring, bioimaging, and medical diagnostics. rsc.orgresearchgate.netnih.gov

Organic Electronics: The electron-deficient nature of the benzothiazole ring makes it a suitable component for n-type and p-type organic semiconductors. rsc.orgnih.govnih.gov These materials are the foundation of various organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.orgrsc.org By incorporating benzothiazole units into conjugated polymers and small molecules, researchers can tune the electronic properties of the resulting materials, such as their energy levels and charge carrier mobility. rsc.orgnih.gov The development of benzothiadiazole-based materials has shown particular promise in achieving high-performance organic electronic devices. rsc.orgrsc.org The specific compound this compound, with its electron-donating methoxy (B1213986) and amino groups, could potentially be explored for its utility in these applications, although specific research in this area is still nascent.

The potential applications of benzothiazoles in material science are summarized in the table below:

| Application Area | Key Property | Example |

| Chemosensors | Fluorescence, Colorimetric changes acs.orgnih.gov | Detection of metal ions (e.g., Zn²⁺, Cu²⁺) and peroxynitrite. acs.orgrsc.orgresearchgate.netnih.gov |

| Organic Field-Effect Transistors (OFETs) | Charge carrier mobility nih.govnih.gov | Development of p-type and n-type organic semiconductors. nih.govnih.gov |

| Organic Photovoltaics (OPVs) | Light absorption and energy conversion | Use as electron acceptor materials in bulk heterojunction solar cells. |

| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence | Potential as emissive or charge-transporting materials. |

Unexplored Reactivity and Novel Applications of the Core Scaffold

Despite decades of research, the full chemical potential of the this compound scaffold remains to be unlocked. The interplay of the electron-rich benzene (B151609) ring, the electron-donating methoxy and amino groups, and the heterocyclic thiazole (B1198619) moiety creates a unique electronic landscape that could lead to novel and unexpected reactivity.

Future research will likely focus on exploring the reactivity of the C-4 and C-5 positions of the benzothiazole ring, which are often less reactive than the C-2 position. Developing new methodologies to selectively functionalize these positions would open up avenues for creating a wider diversity of benzothiazole derivatives with potentially unique biological and material properties.

Furthermore, the in-situ generation of reactive intermediates from benzothiazole precursors is an area of growing interest. For example, the formation of a photosensitizing disulfide during benzothiazole synthesis has been shown to play a crucial role in the reaction mechanism. nih.gov Understanding and harnessing such transient species could lead to the development of novel catalytic cycles and synthetic transformations.

The exploration of this core scaffold in entirely new application areas is another exciting prospect. Beyond medicine and materials science, there may be opportunities for its use in fields such as agrochemicals, catalysis, and as functional dyes. The inherent properties of the this compound molecule, such as its planarity and potential for hydrogen bonding, could be leveraged for these and other yet-to-be-discovered applications. researchgate.netnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.